molecular formula C5H3N3O4 B080455 2,4-Dinitropyridine CAS No. 14916-61-1

2,4-Dinitropyridine

Cat. No. B080455
CAS RN: 14916-61-1
M. Wt: 169.1 g/mol
InChI Key: GHFUBPKCDYGIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 2,4-dinitropyridine derivatives involves several methods, including nitration and condensation reactions. For instance, a novel thermally stable energetic material, 4-amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine (ABDP), was synthesized using 4-amino-2, 6-dichloropyridine as a raw material through a two-step reaction process with a total yield of 36% (Zhou et al., 2017). Furthermore, facile synthetic routes for the preparation of new 4-amino-3,5-dinitropyridine derivatives have been revealed, using nitration of 2-chloropyridin-4-amine as a starting material followed by nucleophilic substitution reactions (Ma et al., 2013).

Molecular Structure Analysis

The molecular structure of 2,4-dinitropyridine derivatives has been elucidated using techniques such as X-ray diffraction. For example, the crystal structure of a compound closely related to 2,4-dinitropyridine, 4,4′-dimethyl-3,3′-dinitro-2,2′-azobipyridine, was reported, showing the conformation of the azo-bond and intermolecular C–H⋯O bonds (Kucharska et al., 2004).

Chemical Reactions and Properties

2,4-Dinitropyridine undergoes various chemical reactions, including pyridinolysis, where kinetics and mechanisms have been explored. For instance, the pyridinolysis of S-2,4-dinitrophenyl 4-substituted thiobenzoates with a series of pyridines was studied, revealing insights into the reaction mechanisms (Castro et al., 2005).

Physical Properties Analysis

The physical properties of 2,4-dinitropyridine derivatives, such as thermal stability, have been studied. ABDP, a derivative of 2,4-dinitropyridine, exhibits a thermal decomposition peak at 323 ℃ with a 94% mass loss, indicating its thermal stability (Zhou et al., 2017).

Scientific Research Applications

  • Obesity Treatment and Energy Homeostasis : 2,4-Dinitrophenol, a related compound, was used as a weight loss drug in the 1930s. It has been studied for its effects on energy expenditure and obesity in mice, showing potential for the treatment of obesity and related comorbidities (Goldgof et al., 2014).

  • Amination of Dinitropyridines : Research on the amination of 3,5-Dinitropyridine, a compound structurally similar to 2,4-Dinitropyridine, has been conducted. This process is significant in the synthesis of various substituted compounds, indicating its utility in chemical synthesis (Woźniak et al., 1993).

  • Health Risks and Toxicity : 2,4-Dinitrophenol, similar to 2,4-Dinitropyridine, has been noted for its potentially fatal adverse effects, including hyperthermia and cardiotoxicity, especially in the context of misuse as a slimming aid (Lee et al., 2014).

  • Environmental Impact and Biodegradation : Studies have explored the effects of 2,4-dinitrophenol on environmental systems like activated sludge. This research is crucial for understanding the ecological impact and potential treatment methods for contamination (Rich & Yates, 1955).

  • Synthesis and Crystallography : The synthesis and crystallographic characterization of derivatives of dinitrophenols have been investigated. These studies are important for understanding the chemical properties and potential applications of these compounds (Stenfors et al., 2020).

  • Kinetics of Chemical Reactions : Kinetic studies involving compounds like 1-amino-2,4-dinitrobenzenes have been conducted to understand their chemical behavior and reaction mechanisms, which is essential for various applications in synthetic chemistry (Vargas et al., 1995).

Future Directions

While specific future directions for 2,4-Dinitropyridine were not found in the search results, research in the field of nitropyridine derivatives is ongoing. For instance, the development of new synthesis methods and the exploration of their potential applications in various fields are areas of active research .

properties

IUPAC Name

2,4-dinitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3N3O4/c9-7(10)4-1-2-6-5(3-4)8(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHFUBPKCDYGIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376488
Record name 2,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dinitropyridine

CAS RN

14916-61-1
Record name 2,4-dinitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dinitropyridine
Reactant of Route 2
Reactant of Route 2
2,4-Dinitropyridine
Reactant of Route 3
2,4-Dinitropyridine
Reactant of Route 4
2,4-Dinitropyridine
Reactant of Route 5
2,4-Dinitropyridine
Reactant of Route 6
2,4-Dinitropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.